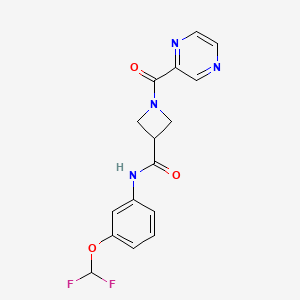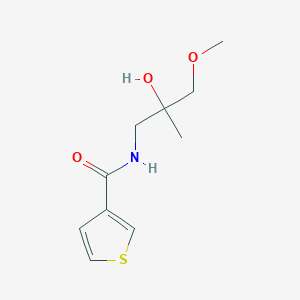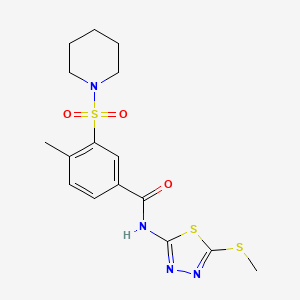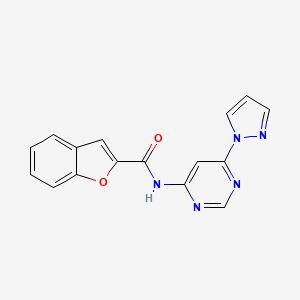
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine carboxamides. It has been widely studied in scientific research due to its potential therapeutic applications.
作用机制
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various biological processes. It is also relatively stable and easy to handle in the laboratory. However, N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, it has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. Another area of research is the investigation of the potential use of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, the development of novel drug delivery systems for N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成方法
The synthesis of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves the reaction of difluoromethoxyphenylacetic acid with pyrazine-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with azetidine-3-carboxylic acid to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
科学研究应用
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3/c17-16(18)25-12-3-1-2-11(6-12)21-14(23)10-8-22(9-10)15(24)13-7-19-4-5-20-13/h1-7,10,16H,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRAFOYHIRTKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2855662.png)


![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2855667.png)
![N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2855669.png)


![4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2855674.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2855680.png)